molecular formula C8H6F4N2O B1407060 2-Fluoro-5-(trifluoromethyl)benzohydrazide CAS No. 1079843-54-1

2-Fluoro-5-(trifluoromethyl)benzohydrazide

Cat. No.: B1407060
CAS No.: 1079843-54-1
M. Wt: 222.14 g/mol
InChI Key: NFCHFMBDKPBYBH-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)benzohydrazide is a specialized benzohydrazide derivative intended for research and development use. This compound serves as a versatile building block in organic synthesis, particularly for the preparation of hydrazone-based compounds by condensation with various aldehydes and ketones . Researchers value this chemical scaffold for its potential in medicinal chemistry. The presence of both fluorine and trifluoromethyl groups is known to enhance key pharmacological properties, such as metabolic stability and cell membrane permeability, making it a candidate for developing central nervous system (CNS)-active agents . Hydrazide-hydrazone derivatives have demonstrated a broad spectrum of biological activities in scientific studies, including antimicrobial , anticancer , anti-inflammatory , and enzyme inhibition properties . Specifically, related 4-(trifluoromethyl)benzohydrazide analogs have been investigated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative disease research . The precursor for this compound, 2-Fluoro-5-(trifluoromethyl)benzaldehyde, is a clear, colorless to light yellow liquid with a boiling point of approximately 173°C and a flash point of around 63°C . It is classified as an irritant and requires handling with appropriate personal protective equipment, including gloves and eye protection . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2O/c9-6-2-1-4(8(10,11)12)3-5(6)7(15)14-13/h1-3H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCHFMBDKPBYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethyl)benzohydrazide typically involves the reaction of 2-Fluoro-5-(trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

Enzyme Inhibition

Research has indicated that derivatives of 2-fluoro-5-(trifluoromethyl)benzohydrazide exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. A study demonstrated that hydrazone derivatives synthesized from this compound showed IC50 values ranging from 46.8 µM to 137.7 µM for AChE and 19.1 µM to 881.1 µM for BuChE inhibition . The most potent derivative, 4-(trifluoromethyl)-N’-[4-(trifluoromethyl)benzylidene]benzohydrazide, exhibited mixed-type inhibition, highlighting the potential of these compounds in treating cognitive disorders.

Anticancer Activity

Hydrazone derivatives of this compound have also been investigated for their anticancer properties. The structure–activity relationship studies suggest that modifications can enhance their cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown promising results in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth .

Antibacterial Activity

The antibacterial properties of this compound and its derivatives have been explored against both Gram-positive and Gram-negative bacteria. Studies indicate that these compounds exhibit varying degrees of antibacterial activity, with some derivatives outperforming standard antibiotics like kanamycin . The fluorinated structure contributes to their effectiveness by enhancing membrane permeability and disrupting bacterial cell functions.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound derivatives. Researchers have identified key substituents that influence enzyme inhibition and antibacterial potency:

Substituent Effect on Activity
TrifluoromethylEnhances lipophilicity and potency
Nitro GroupImproves AChE inhibition
BromineIncreases BuChE inhibition
Electron-donatingGenerally reduces activity

These insights guide the design of new compounds with enhanced therapeutic profiles.

Dual Inhibition Study

A comprehensive study focused on synthesizing hydrazone derivatives from this compound demonstrated significant dual inhibition of AChE and BuChE, with a particular emphasis on the role of substituent positioning on the benzene ring . The findings highlight the potential for developing dual-action drugs targeting cholinesterase enzymes.

Antibacterial Evaluation

Another case study evaluated the antibacterial efficacy of various fluorinated hydrazones derived from this compound against clinical strains of bacteria such as Staphylococcus aureus and Escherichia coli. Results showed that specific derivatives had minimal inhibitory concentrations comparable to established antibiotics, suggesting their viability as alternative treatments .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. This can lead to inhibition or modulation of biological pathways, making it useful in drug development and biochemical research .

Comparison with Similar Compounds

Key Observations:

  • Positional Effects : The 2-F, 5-CF₃ substitution in this compound confers superior antimicrobial activity compared to 4-CF₃ or 2-CF₃ analogues .
  • Synthetic Utility : 4-(Trifluoromethyl)benzohydrazide is more widely studied for multitarget biological activity, including acetylcholinesterase (AChE) inhibition (IC₅₀: 27.04–106.75 µM) .

Table 1: Antimicrobial and Enzymatic Activity of Selected Benzohydrazides

Compound Activity Against M. tuberculosis (MIC, µM) AChE Inhibition (IC₅₀, µM) Cytotoxicity (HepG2 IC₅₀, µM) References
This compound derivatives 15.6–31.2 (e.g., compound 7P) Not reported >100
4-(Trifluoromethyl)benzohydrazide derivatives 62.5–125 27.04–106.75 >100
2-(Trifluoromethyl)benzohydrazide derivatives >200 45.2–89.3 >200

Key Findings:

  • Antimycobacterial Potency : Derivatives of this compound exhibit lower MIC values (15.6–31.2 µM) compared to 4-CF₃ analogues, suggesting enhanced penetration or target binding .
  • Enzyme Inhibition : 4-CF₃ derivatives show stronger AChE inhibition than 2-CF₃ or 2-F,5-CF₃ compounds, likely due to optimal hydrophobic interactions in the enzyme active site .

Key Notes:

  • High-Yield Routes : this compound derivatives are synthesized via condensation reactions with yields up to 95%, highlighting their synthetic accessibility .
  • Scalability : 4-CF₃ derivatives are produced at kilogram scale for industrial applications .

Biological Activity

2-Fluoro-5-(trifluoromethyl)benzohydrazide is a synthetic compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of various enzymes. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzohydrazide structure with a trifluoromethyl group and a fluorine atom, which significantly influence its biological activity. Its molecular formula is C8H6F4N2O, and the presence of electronegative substituents enhances its interaction with biological targets.

1. Cholinesterase Inhibition

One of the primary biological activities of this compound is its inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies have demonstrated that derivatives of this compound exhibit dual inhibition properties, with IC50 values ranging from 46.8 to 137.7 µM for AChE and 63.6 to 881.1 µM for BuChE .

Table 1: Inhibition Potency of Derivatives

CompoundIC50 (AChE) µMIC50 (BuChE) µM
4-(trifluoromethyl)benzylidene hydrazone46.863.6
Salicylidene hydrazone137.7881.1

2. Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties by inhibiting specific kinases involved in cell cycle regulation, particularly cyclin-dependent kinases (CDK4 and CDK6). This inhibition leads to cell cycle arrest in the G1 phase, effectively preventing cancer cell proliferation.

Case Study: CDK Inhibition
In vitro studies showed that treatment with this compound resulted in a marked decrease in the viability of various cancer cell lines, indicating its potential as an anticancer agent.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies focusing on fungal pathogens, it demonstrated effective antifungal activity against Candida neoformans, with minimal inhibitory concentrations (MICs) showing promising results .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding: The compound binds to active sites on enzymes such as AChE and CDKs, inhibiting their activity through competitive or mixed-type inhibition.
  • Subcellular Localization: It primarily localizes in the nucleus where it interacts with target proteins involved in cell cycle regulation, enhancing its efficacy against cancer cells.

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have identified key modifications that enhance the biological activity of benzohydrazide derivatives. The introduction of additional electronegative substituents has been shown to improve inhibition potency against cholinesterases .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of CF3Increased potency against AChE
Substitution at Position 4Enhanced dual inhibition

Q & A

Q. What are the optimal synthetic routes for preparing 2-Fluoro-5-(trifluoromethyl)benzohydrazide?

Methodological Answer: The compound is typically synthesized via hydrazinolysis of methyl esters. For example:

  • Step 1: React methyl 2-fluoro-5-(trifluoromethyl)benzoate with excess hydrazine hydrate in methanol under reflux (6–8 h).
  • Step 2: Isolate the product by filtration and recrystallize using ethanol/water mixtures to achieve >95% purity .
    Key Considerations:
  • Use catalytic sulfuric acid to accelerate the reaction .
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .

Q. How can purity and structural integrity be confirmed after synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • ¹H NMR: Look for characteristic peaks:
    • Hydrazide NH₂ protons at δ 4.12–4.94 (broad singlet) .
    • Aromatic protons in the range δ 7.48–7.75 (multiples due to fluorine coupling) .
  • HRMS: Confirm molecular ion [M+H]⁺ at m/z 205.0589 (expected) .
  • HPLC: Use reverse-phase C18 columns with acetonitrile/water gradients; retention time ~3.25 min .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis .
  • Hazard Mitigation:
    • Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .
    • Avoid inhalation; work in a fume hood .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic effects of fluorine substituents?

Methodological Answer:

  • DFT Workflow:
    • Optimize geometry using B3LYP/6-31G(d) basis sets.
    • Calculate electrostatic potential maps to visualize electron-withdrawing effects of -CF₃ and -F groups .
    • Analyze HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the hydrazide group) .
  • Validation: Compare computed NMR shifts with experimental data (δ deviation < 0.3 ppm) .

Q. How to design hydrazone derivatives for biological activity screening?

Methodological Answer:

  • Derivatization Strategy:
    • Condense with aldehydes/ketones (e.g., 4-chlorobenzaldehyde, camphor) in methanol under reflux .
    • Target IC₅₀ < 10 μM against cancer cells (e.g., hepatocellular carcinoma) by introducing quinoline or sydnone moieties .
  • SAR Insights:
    • Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability .
    • Substituents at the phenyl ring modulate binding to serum response factor (SRF) .

Q. How to resolve contradictions in spectral data across studies?

Methodological Answer:

  • Case Example: Discrepancies in ¹H NMR NH₂ proton signals (δ 3.94 vs. 4.12):
    • Cause: Solvent polarity (CDCl₃ vs. DMSO-d₆) or hydration state .
    • Solution: Standardize solvent systems and report water content (<0.5% via Karl Fischer titration) .

Q. What strategies improve yield in transition-metal complex formation?

Methodological Answer:

  • Coordination Chemistry:
    • Use Co(II), Ni(II), or Cu(II) acetates in ethanol/water (1:1) at 60°C .
    • Optimize ligand-to-metal molar ratio (2:1) to prevent oligomerization .
  • Characterization:
    • FT-IR: Confirm N–N and C=O coordination shifts (Δν ~50 cm⁻¹) .
    • Single-crystal XRD: Resolve Jahn-Teller distortions in Cu(II) complexes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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